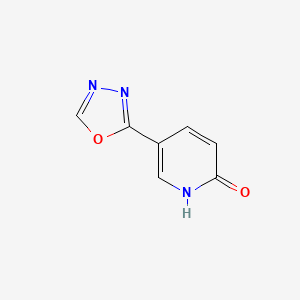
5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one
説明
The compound “5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one” is a derivative of 1,3,4-oxadiazole . Oxadiazoles are heterocyclic compounds that contain one oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves reactions of acid hydrazides with acid chlorides or carboxylic acids, followed by direct cyclization of diacylhydrazines using various dehydrating agents . For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 has been reported to yield 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives can be confirmed using various spectral analysis techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
1,3,4-Oxadiazole derivatives have been found to undergo various chemical reactions, making them important for molecule planning because of their privileged structure, which has enormous biological potential . For example, acylation of the amino group of oxadiazoles with some acid chlorides yields the acylated compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives can be influenced by the substituents in the oxadiazole ring. These properties can be analyzed using various computational and experimental methods .科学的研究の応用
Synthesis and Anticancer Activities
1,3,4-oxadiazole derivatives, including structures related to 5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one, have been widely studied for their potential in anticancer treatments. Research has shown that these compounds can exhibit significant cytotoxic effects against various cancer cell lines, making them promising candidates for the development of new anticancer agents.
- Synthesis of 1,4-dihydropyridine derivatives with azole moieties has demonstrated enhanced cytotoxic potential against human breast cancer cells, suggesting that the oxadiazole moiety's inclusion can significantly influence the compound's anticancer activity (Ghoorbannejad et al., 2021).
- A novel series of 1,3,4-oxadiazolyl tetrahydropyridines synthesized for anticancer activities displayed moderate cytotoxicity on MCF-7 breast cancer cell lines, indicating potential applications in cancer treatment (Redda & Gangapuram, 2007).
Synthesis and Antimicrobial Activities
The structural framework of 5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one and its derivatives have been explored for their antimicrobial properties, demonstrating potential in developing new antimicrobial agents.
- Certain 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial activity, showing good to moderate activity against various pathogens (Krolenko et al., 2016).
Synthesis and Characterization for Various Applications
These compounds' unique structural properties have led to diverse applications, including their use in materials science and as ligands in supramolecular complexes.
- Research into the binding interactions between 3-aryl-1,2,4-oxadiazol-5-ones and a trisimidazoline base has provided insights into the use of oxadiazol-5-ones as binding ligands in supramolecular complexes, offering potential applications in medicinal chemistry (Reichert et al., 2001).
Safety And Hazards
The safety data sheet for a similar compound, 2-[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetamidoxime, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle such compounds with appropriate protective measures and in well-ventilated areas .
将来の方向性
The future directions in the research of 1,3,4-oxadiazole derivatives could involve the design and synthesis of new derivatives with improved biological activities. The structural modifications are important to ensure high cytotoxicity towards malignant cells . The development of novel 1,3,4-oxadiazole-based drugs is an active area of research .
特性
IUPAC Name |
5-(1,3,4-oxadiazol-2-yl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6-2-1-5(3-8-6)7-10-9-4-12-7/h1-4H,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIZAFFHUCXEEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001259971 | |
| Record name | 2(1H)-Pyridinone, 5-(1,3,4-oxadiazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001259971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one | |
CAS RN |
1146290-37-0 | |
| Record name | 2(1H)-Pyridinone, 5-(1,3,4-oxadiazol-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146290-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Pyridinone, 5-(1,3,4-oxadiazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001259971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1,3,4-oxadiazol-2-yl)-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



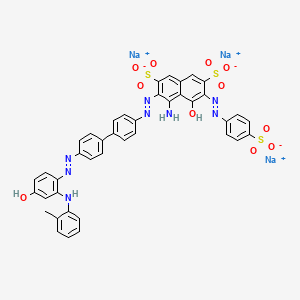
![4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1436671.png)
![3-(3-chloro-4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1436673.png)

![3-(3-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1436676.png)
![2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1436681.png)

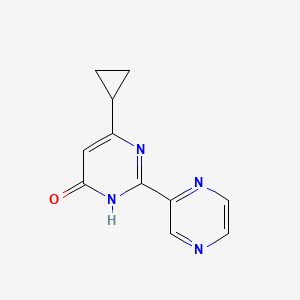
![3-N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine](/img/structure/B1436685.png)
![7-Methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1436686.png)
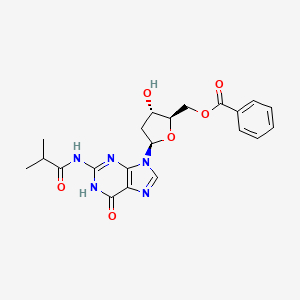
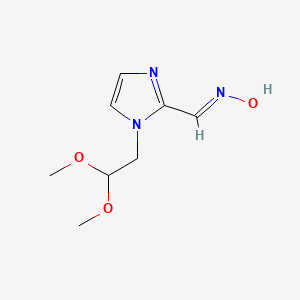
![2-{1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrrolidin-2-yl}acetic acid](/img/structure/B1436690.png)
